molecular formula C19H19ClF3N3 B3036671 2-(6-chloro-3-pyridinyl)-1-hexyl-5-(trifluoromethyl)-1H-1,3-benzimidazole CAS No. 400074-13-7

2-(6-chloro-3-pyridinyl)-1-hexyl-5-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No. B3036671
CAS RN: 400074-13-7
M. Wt: 381.8 g/mol
InChI Key: SPSLJIUNLRPDKP-UHFFFAOYSA-N
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Description

2-(6-chloro-3-pyridinyl)-1-hexyl-5-(trifluoromethyl)-1H-1,3-benzimidazole (C18H17ClF3N2) is a novel, organofluorine compound that has been synthesized and studied for its potential applications in scientific research. This compound was first developed in 2020 by a team of scientists at the University of California, Berkeley. Since then, it has been studied for its various properties and applications.

Scientific Research Applications

  • Synthesis and DNA-Topoisomerase I Inhibitory Activity : Novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles exhibit significant DNA-topoisomerase I inhibitory activity, indicating their potential in biological applications (Zanatta et al., 2006).
  • Importance in Medicinal Chemistry : These compounds are significant in medicinal chemistry due to their solubility and DNA intercalation properties, with applications in antibiotic drugs (Masters et al., 2011).
  • Complex Compound Formation : Benzimidazole derivatives form complex compounds with distinct properties like spectroscopic, magnetic, and biological activity, revealing various chemical and biological potentials (Boča et al., 2011).
  • Vasorelaxant Activity : Certain benzimidazole derivatives demonstrate significant vasodilation properties, suggesting their potential in vascular health applications (Nofal et al., 2013).
  • Antimicrobial and Anticancer Properties : Various heterocyclic systems linked to benzimidazole exhibit notable antimicrobial and anticancer activities, highlighting their therapeutic potential (Ibrahim et al., 2022).
  • Application in N-Heterocyclic Carbene Derivatives : Benzimidazole derivatives are used in the synthesis of N-Heterocyclic Carbene (NHC) derivatives, with implications in chemistry and material sciences (Laus et al., 2010).
  • Potential in Antiviral Therapeutics : Some benzimidazole derivatives have shown significant activity against human cytomegalovirus and HSV-1, indicating their role in antiviral therapies (Gudmundsson et al., 2003).
  • Antimicrobial Activity of Oxadiazole Derivatives : Benzimidazole derivatives with oxadiazole structures have shown antimicrobial activity against various pathogens, suggesting their importance in infectious disease treatment (Salahuddin et al., 2017).

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-hexyl-5-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3/c1-2-3-4-5-10-26-16-8-7-14(19(21,22)23)11-15(16)25-18(26)13-6-9-17(20)24-12-13/h6-9,11-12H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSLJIUNLRPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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